2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, commonly known as Furylfuramide or AF-2 (CAS: 3688-53-7), is a synthetic nitrofuran derivative that serves as a critical, highly standardized positive control in genetic toxicology. In industrial and regulatory testing, it is primarily procured to validate the sensitivity of bacterial reverse mutation assays (Ames test) and SOS chromotests. Specifically, it is the regulatory-recommended direct-acting mutagen for Salmonella typhimurium strains TA98 and TA100, as well as Escherichia coli WP2 uvrA, without the need for S9 metabolic activation[1]. Procurement of this exact compound ensures strict compliance with international testing guidelines, providing a robust, highly reproducible baseline for detecting base-pair substitutions and frameshift mutations [2].
Substituting Furylfuramide with other common mutagens severely compromises assay validity and regulatory compliance. Generic in-class substitution with other nitrofuran antibiotics (such as nitrofurantoin) fails because AF-2 possesses a vastly superior mutagenic potency, allowing for clear validation at ultra-low doses (e.g., 0.01 μg/plate) [1]. Furthermore, substituting AF-2 with other standard positive controls like 2-Aminoanthracene (2-AA) or Sodium Azide is procedurally invalid: 2-AA strictly requires S9 metabolic activation and cannot validate direct-acting assay sensitivity, while Sodium Azide is specific to strain TA1535 and is inactive in TA98 or WP2 uvrA [2]. Consequently, AF-2 cannot be replaced without violating the specific strain-and-activation pairing mandated by OECD and FDA testing guidelines[1].
In the Salmonella typhimurium TA100 assay without S9 metabolic activation, Furylfuramide acts as an exceptionally potent direct mutagen. Compared to standard alternative nitrofurans or weaker direct-acting controls, AF-2 induces a massive revertant response at ultra-low concentrations (0.01 μg/plate) [1]. This extreme potency makes it the gold standard for validating TA100 sensitivity, whereas alternative compounds require significantly higher mass to achieve comparable mutation frequencies, increasing hazardous material handling [2].
| Evidence Dimension | Mutagenic potency (positive validation threshold) without S9 activation |
| Target Compound Data | Robust positive response achieved at 0.01 μg/plate |
| Comparator Or Baseline | Alternative nitrofurans (require >1.0 μg/plate) |
| Quantified Difference | >100-fold higher potency by mass |
| Conditions | S. typhimurium TA100, -S9 metabolic activation |
Allows laboratories to use minimal quantities of hazardous positive control material while ensuring unmistakable validation of base-pair substitution assays.
For assays utilizing Escherichia coli WP2 uvrA to detect AT base-pair mutations, Furylfuramide is the explicitly recommended positive control in the absence of metabolic activation [2]. When compared to 2-Aminoanthracene (2-AA), which is strictly an indirect mutagen, AF-2 successfully validates the assay's direct-acting detection capabilities. 2-AA yields no revertants without S9 mix, making AF-2 an indispensable procurement item for compliant, S9-independent assay validation [1].
| Evidence Dimension | Direct-acting mutation induction (-S9) |
| Target Compound Data | Positive validation (significant Trp+ revertants) |
| Comparator Or Baseline | 2-Aminoanthracene (0 revertants without S9) |
| Quantified Difference | Absolute requirement vs. complete failure in -S9 conditions |
| Conditions | E. coli WP2 uvrA reverse mutation assay, -S9 |
Procuring AF-2 is strictly required to comply with FDA and OECD guidelines for validating AT base-pair mutation detection without metabolic activation.
In the umu test using S. typhimurium TA1535/pSK1002, Furylfuramide provides a highly reproducible induction of the SOS response, measured via β-galactosidase activity [1]. Compared to untreated baselines, AF-2 induces a strong, dose-dependent SOS response at concentrations as low as 0.05 μg/mL. This predictable baseline is critical for evaluating the antimutagenic properties of novel compounds, which are quantified by their ability to suppress this specific AF-2-induced signal [1].
| Evidence Dimension | SOS response induction (β-galactosidase activity) |
| Target Compound Data | Strong induction at 0.05 μg/mL |
| Comparator Or Baseline | Untreated negative control (baseline expression) |
| Quantified Difference | Highly significant, dose-dependent multi-fold increase over baseline |
| Conditions | S. typhimurium TA1535/pSK1002 umu chromotest |
Provides a highly reliable, standardized DNA damage baseline necessary for quantifying the efficacy of novel chemopreventive and antimutagenic agents.
AF-2 is an essential procurement item for toxicology laboratories conducting the Ames test. It is used as the mandatory positive control for S. typhimurium TA98, TA100, and E. coli WP2 uvrA strains without S9 metabolic activation, ensuring the assay is sensitive to direct-acting base-pair substitution and frameshift mutagens [1].
In pharmaceutical and nutraceutical research, AF-2 is utilized as the standard DNA-damaging agent in the umu chromotest. Researchers procure AF-2 to establish a reliable SOS response baseline, against which the antimutagenic and DNA-protective effects of novel plant extracts, antioxidants, and food additives are quantified[2].
Because AF-2's mutagenic activity is highly dependent on bacterial oxygen-insensitive nitroreductases, it is used as a highly specific probe in molecular biology. It allows researchers to study nitroreductase-deficient mutant strains and evaluate the efficacy of error-prone DNA repair pathways compared to other classes of mutagens [1].